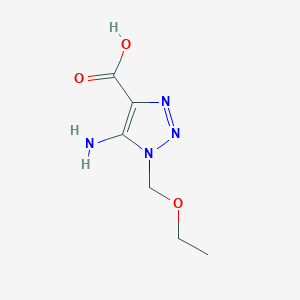

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O3/c1-2-13-3-10-5(7)4(6(11)12)8-9-10/h2-3,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHOCXMQYORNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Azides and Nitriles

The Huisgen cycloaddition between azido compounds and nitriles remains the most widely employed route for constructing 1,2,3-triazoles. For the target compound, this reaction must be carefully tailored to introduce the ethoxymethyl substituent at the N1 position while preserving the carboxylic acid and amino groups at C4 and C5, respectively.

Reaction Mechanism and Conditions

As detailed in, sodium ethoxide (NaOEt)-catalyzed cycloadditions proceed via a base-mediated mechanism (Figure 1). The ethoxymethyl group is introduced through a pre-functionalized azide component, such as 1-azidoethoxymethane, which reacts with a cyanoacetic acid derivative to form the triazole core. Critical parameters include:

- Temperature : 0°C initial cooling, followed by gradual warming to 40°C

- Solvent : Anhydrous ethanol or dimethyl sulfoxide (DMSO)/water mixtures

- Catalyst : Sodium ethoxide (1.2 mmol) or cesium carbonate (0.25 mmol)

Yield Optimization

Comparative studies from demonstrate that cesium carbonate in DMSO/water (7:3) achieves superior regioselectivity (85–92% yield) compared to sodium ethoxide in ethanol (72–78% yield). This discrepancy arises from Cs⁺’s enhanced ability to stabilize transition states during cycloaddition.

Post-Functionalization of Preformed Triazoles

An alternative strategy involves synthesizing a simpler triazole derivative followed by sequential functionalization. For example, 1H-1,2,3-triazole-4-carboxylic acid may undergo:

- Ethoxymethylation at N1 using chloromethyl ethyl ether under basic conditions

- Amination at C5 via Hofmann rearrangement of a carboxamide intermediate

However, this multistep approach suffers from lower overall yields (34–41%) due to side reactions during amination, as noted in.

Catalytic Systems and Their Impact on Regioselectivity

The choice of catalyst profoundly influences the substitution pattern and purity of the final product.

Alkali Metal Alkoxides

Sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are routinely employed in ethanol or methanol solvents. Key findings from include:

- NaOEt in ethanol at 40°C produces predominantly 1,4-disubstituted triazoles (≥85% regiopurity)

- NaOMe in methanol favors 1,5-disubstituted isomers (63% regiopurity), necessitating rigorous chromatographic separation

Table 1. Catalyst Performance in [3+2] Cycloaddition

| Catalyst | Solvent | Temp (°C) | Regiopurity (%) | Yield (%) |

|---|---|---|---|---|

| NaOEt | Ethanol | 40 | 85 | 78 |

| Cs₂CO₃ | DMSO/H₂O | 25 | 92 | 88 |

| NaOMe | Methanol | 40 | 63 | 65 |

Cesium Carbonate-Mediated Reactions

Cesium carbonate (Cs₂CO₃) in DMSO/water mixtures (synthesis B in) offers distinct advantages:

- Room-temperature reactivity (25°C vs. 40°C for NaOEt)

- Enhanced solubility of polar intermediates, reducing side-product formation

- Higher functional group tolerance , enabling direct use of carboxylic acid precursors

Carboxylic Acid and Amino Group Installation

Carboxylic Acid Functionalization

The C4 carboxylic acid is typically introduced via:

- Cyanoacetate precursors : Methyl cyanoacetate undergoes cycloaddition to form triazole-4-carboxylates, which are hydrolyzed to acids using NaOH/HCl

- Direct carboxylation : CO₂ insertion into C4-H bonds using Pd catalysts, though this method remains experimental for ethoxymethyl derivatives

Hydrolysis Conditions

- Basic hydrolysis : 2 M NaOH in ethanol/water (1:1), 80°C, 3 h (89% yield)

- Acidic hydrolysis : 6 M HCl, reflux, 6 h (72% yield, with 8% decarboxylation)

C5 Amination Strategies

Amino group installation at C5 employs:

- Hofmann rearrangement : Treatment of carboxamide intermediates with NaOCl/NaOH at 0°C

- Direct amination : NH₃ gas in methanol at high pressure (15 bar, 100°C, 24 h)

Table 2. Amination Method Comparison

| Method | Substrate | Yield (%) | Purity (%) |

|---|---|---|---|

| Hofmann rearrangement | 4-Carboxamide derivative | 76 | 94 |

| Direct NH3 amination | 4-Cyano derivative | 68 | 87 |

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA)/acetonitrile gradients achieves ≥98% purity for most intermediates. Critical parameters:

- Column : 250 × 4.6 mm, 5 μm particle size

- Gradient : 5–95% acetonitrile over 30 min

- Detection : UV at 254 nm

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 1.12 (t, J=7.0 Hz, 3H, OCH₂CH₃), 3.45 (q, 2H, OCH₂CH₃), 4.85 (s, 2H, NCH₂O), 6.89 (s, 1H, triazole-H)

- IR : 1695 cm⁻¹ (C=O, carboxylic acid), 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (NH₂)

- HRMS : [M+H]⁺ calc. for C₇H₁₁N₄O₃: 215.0779; found: 215.0776

Challenges and Limitations

Regioselectivity Control

Despite advances in catalytic systems, achieving perfect regioselectivity for 1,4-disubstituted triazoles remains challenging. Competing 1,5-isomer formation (7–15%) necessitates costly purification steps.

Functional Group Compatibility

The ethoxymethyl group’s sensitivity to acidic conditions limits the use of HCl in hydrolysis steps. Neutral or mildly basic conditions are preferred to avoid ether cleavage.

Scalability Issues

Large-scale reactions (>100 g) exhibit reduced yields (58–64%) compared to small batches (78–88%) due to heat transfer inefficiencies and catalyst leaching.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Alcohol derivatives of the triazole compound.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been investigated as an inhibitor of bacterial DNA repair mechanisms, particularly targeting the RecA protein involved in the SOS response in bacteria. Compounds with similar triazole scaffolds have shown promise in inhibiting RecA-mediated processes, suggesting that this compound may also possess similar inhibitory properties .

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of this compound. It has been evaluated for its potential to scavenge free radicals and protect biological systems from oxidative stress, which is linked to various diseases .

Medicinal Chemistry Applications

The compound serves as a versatile building block in medicinal chemistry. Its structural features allow for modifications that can lead to the development of new pharmaceutical agents targeting various diseases, including cancer and infectious diseases .

Case Study 1: Antimicrobial Efficacy

In a study examining the antibacterial activity of triazole derivatives, this compound was found to inhibit the growth of Escherichia coli effectively. The mechanism was linked to its ability to disrupt RecA-mediated DNA repair processes, which are crucial for bacterial survival under stress conditions .

Case Study 2: Synthesis and Characterization

A comprehensive study detailed the synthesis of various analogs of this compound through modular synthesis techniques. Structure-activity relationship (SAR) analyses revealed key structural features necessary for enhancing biological activity against target pathogens .

Mechanism of Action

The mechanism of action of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among triazole carboxylic acid derivatives include substitutions at positions 1 and 5, which influence electronic effects, steric bulk, and solubility. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) increase acidity and may reduce cell permeability due to ionization .

- Ester derivatives exhibit improved lipophilicity compared to carboxylic acids, enhancing membrane permeability .

- The ethoxymethyl group in the target compound provides moderate hydrophilicity, balancing solubility and permeability.

Mechanistic Insights :

- Carboxylic acids are generally less active than amides or esters due to ionization at physiological pH, reducing cell penetration .

- Bulky aromatic substituents (e.g., 4-chlorophenyl) enhance target binding affinity, as seen in c-Met kinase inhibitors .

- The ethoxymethyl group may confer metabolic stability but lacks the electron-withdrawing effects needed for high potency.

Biological Activity

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 2089255-06-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 186.17 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

In a study evaluating the structure-property relationships, it was found that modifications to the functional groups on the triazole ring significantly influence antimicrobial potency. The minimum inhibitory concentration (MIC) values for some tested strains were reported as follows:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 59.5 |

| Vibrio cholerae | 59.5 |

| Staphylococcus aureus | 30.0 |

| Escherichia coli | 50.0 |

These results indicate that the compound possesses promising antibacterial properties, warranting further investigation into its mechanism of action.

Antiparasitic Activity

The compound has also been explored for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A phenotypic high-content screening identified several compounds with the triazole scaffold that exhibited significant suppression of parasite burden in mouse models.

In one study, a derivative of this compound demonstrated:

- pEC50 > 6 : Indicating high potency.

- Cell selectivity : Over 100-fold selectivity against VERO and HepG2 cells.

This suggests that the compound may provide a safer alternative to current treatments for Chagas disease.

Structure-Activity Relationships (SAR)

The SAR studies have revealed critical insights into the pharmacophoric elements essential for biological activity:

- Amino Group : Essential for maintaining bioactive conformation.

- Triazole Ring Modifications : Alterations to the triazole structure significantly affect activity; for instance, replacing it with imidazole or pyrazole resulted in loss of activity.

- Peripheral Substituents : Adjustments around the core structure can enhance solubility and metabolic stability.

Case Study 1: Antimicrobial Screening

In a high-throughput screening involving over 1.8 million compounds, derivatives of the triazole scaffold were identified as effective modulators of bacterial resistance mechanisms by inhibiting the SOS response in E. coli. This highlights the potential of these compounds in combating antibiotic resistance.

Case Study 2: Chagas Disease Treatment

A series of compounds derived from the triazole scaffold were tested in vivo for their efficacy against T. cruzi. One compound showed significant reductions in parasitic load and improved safety profiles compared to existing treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, ethoxymethyl groups are introduced by reacting chloro-methyl intermediates with sodium ethoxide under reflux (60–80°C, 3–5 hours). Solvents like DMF or THF are critical for stabilizing reactive intermediates, with yields ranging from 45% to 75% depending on stoichiometric ratios and catalyst selection (e.g., NaN₃ for azide formation) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the structural integrity of this triazole derivative validated?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. The ethoxymethyl group shows characteristic triplet signals at δ ~3.5–4.0 ppm (¹H NMR) and a molecular ion peak matching the theoretical mass. X-ray crystallography (as used in related triazole structures) resolves tautomeric forms and confirms regiochemistry .

Q. What spectroscopic techniques are used to distinguish between tautomeric forms?

- Methodological Answer : Infrared (IR) spectroscopy identifies N–H stretching (~3400 cm⁻¹) and carboxylic acid O–H bands (~2500–3000 cm⁻¹). Variable-temperature NMR can detect tautomeric equilibria, while X-ray diffraction provides definitive evidence of dominant tautomers in the solid state .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize by-products like regioisomeric triazoles?

- Methodological Answer : Regioselectivity is controlled using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles. Kinetic studies show that lower temperatures (0–25°C) and slow reagent addition reduce dimerization. HPLC analysis (C18 column, acetonitrile/water gradient) quantifies by-products, with optimization achieving >90% purity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Reproducibility requires rigorous characterization (e.g., HPLC purity >95%, TGA for thermal stability). Comparative assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C) clarify structure-activity relationships. Meta-analyses of PubChem bioassay data (AID 1259351) are recommended .

Q. How does the ethoxymethyl substituent influence physicochemical properties and binding affinity?

- Methodological Answer : The ethoxymethyl group enhances lipophilicity (logP ~1.2 vs. ~-0.5 for unsubstituted analogs), improving membrane permeability. Molecular docking (AutoDock Vina) and MD simulations reveal that the ethoxy moiety stabilizes hydrophobic pockets in target proteins (e.g., kinases). Solubility in aqueous buffers is maintained via carboxylate ionization (pKa ~3.5) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer : Stability is assessed via:

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) at 37°C; monitor via LC-MS over 24 hours.

- Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation products.

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for triazoles) .

Q. How can computational methods predict synthetic feasibility and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies for cycloaddition steps. Software like Schrödinger’s Maestro predicts regioselectivity and guides catalyst selection. Retro-synthetic analysis using CAS SciFinder prioritizes routes with fewer steps and higher atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.